molecular formula C12H11NO B100485 N-(2-phenylphenyl)hydroxylamine CAS No. 16169-17-8

N-(2-phenylphenyl)hydroxylamine

Cat. No.: B100485
CAS No.: 16169-17-8
M. Wt: 185.22 g/mol
InChI Key: HVHPNXLNQJYDMK-UHFFFAOYSA-N
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Description

N-(2-phenylphenyl)hydroxylamine: is an organic compound that belongs to the class of aromatic amines It is a derivative of 2-aminobiphenyl, where a hydroxy group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-(2-phenylphenyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-phenylphenyl)hydroxylamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form 2-aminobiphenyl.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: 2-aminobiphenyl.

    Substitution Products: Substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-phenylphenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its mutagenic and carcinogenic properties. It is used in studies related to DNA adduct formation and the mechanisms of chemical carcinogenesis .

Medicine: The compound is investigated for its potential role in cancer research, particularly in understanding the metabolic activation of carcinogens and their interaction with DNA .

Industry: this compound is used in the production of dyes and pigments. It is also a precursor for the synthesis of various industrial chemicals .

Comparison with Similar Compounds

Properties

CAS No.

16169-17-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

N-(2-phenylphenyl)hydroxylamine

InChI

InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H

InChI Key

HVHPNXLNQJYDMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NO

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NO

16169-17-8

Origin of Product

United States

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